4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization using a Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce fully saturated derivatives .
Scientific Research Applications
4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its pharmacophore properties.
Mechanism of Action
The mechanism of action of 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90, which are involved in cell division and stress response, respectively. This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.
Uniqueness
4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is unique due to its specific structural combination of a trimethoxyphenyl group and a dihydrobenzoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H23NO3 |
---|---|
Molecular Weight |
385.5g/mol |
IUPAC Name |
12-(3,4,5-trimethoxyphenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene |
InChI |
InChI=1S/C25H23NO3/c1-27-21-13-16(14-22(28-2)25(21)29-3)24-19-10-6-9-18(19)23-17-8-5-4-7-15(17)11-12-20(23)26-24/h4-5,7-8,11-14H,6,9-10H2,1-3H3 |
InChI Key |
YKJAZHKMXQRODM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3 |
Origin of Product |
United States |
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